molecular formula C27H27N3O3S B2442827 3-benzyl-2-((3-methoxybenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115418-15-9

3-benzyl-2-((3-methoxybenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2442827
CAS RN: 1115418-15-9
M. Wt: 473.59
InChI Key: WOYFPTMUGUMSIR-UHFFFAOYSA-N
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Description

“3-Benzyl-2-((3-methoxybenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide” is a compound that has been synthesized and studied for its physicochemical properties . It has been examined for its radioactivity .


Synthesis Analysis

The compound was synthesized and proved by physicochemical analyses (HRMS, 1H and 13C NMR) . The target compound was examined for its radioactivity and the results showed that benzo[g]quinazoline was successfully labeled with radioactive iodine using NBS via an electrophilic substitution .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by HRMS, 1H and 13C NMR .


Chemical Reactions Analysis

The compound was successfully labeled with radioactive iodine using NBS via an electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using HRMS, 1H and 13C NMR .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Properties: This compound has shown promise as an anticancer agent. Its unique chemical structure may inhibit specific pathways involved in tumor growth and metastasis. Researchers are investigating its potential as a targeted therapy for various cancer types, including breast, lung, and colon cancers. Preclinical studies have demonstrated cytotoxic effects on cancer cells, making it a candidate for further drug development .

Kinase Inhibition: HMS3522G17 interacts with kinases involved in cell signaling pathways. By inhibiting specific kinases, it may modulate cellular processes related to proliferation, survival, and angiogenesis. Researchers are exploring its kinase selectivity and evaluating its potential as a kinase inhibitor in cancer therapy .

Organic Synthesis and Chemical Reactions

Synthetic Intermediates: The compound serves as a valuable synthetic intermediate in organic chemistry. Its functional groups allow for diverse modifications, making it useful for creating more complex molecules. Chemists employ it as a building block to synthesize other compounds with specific properties .

Flavor and Fragrance Industry

Aromatic Character: HMS3522G17 possesses a distinct aroma due to its benzyl and methoxy groups. In the flavor and fragrance industry, it contributes to coconut, vanilla, and caramel-like scents. Perfumers and flavorists use it to enhance product formulations .

Safety and Handling

Toxicity: The compound is generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA). Its oral LD50 (lethal dose for 50% of test animals) in rats is approximately 1680 mg/kg. However, safety precautions should be followed during handling and synthesis .

Conclusion

Mechanism of Action

Target of Action

The primary targets of HMS3522G17 are currently unknown. The compound belongs to the benzoquinazolines class , which has been extensively studied for their wide range of pharmacological effects, including roles as anticancer, antimicrobial, anti-monoamine oxidase, anticonvulsant, antiviral, antinociceptive, antioxidant, antineoplastic, antituberculosis, antiplatelet, and antiphlogistic agents . .

Biochemical Pathways

Given the broad range of pharmacological activities associated with benzoquinazolines , it’s plausible that multiple pathways could be affected

Pharmacokinetics

The compound’s logP and logD values are 4.3188 , suggesting it has some degree of lipophilicity, which could influence its absorption and distribution.

Result of Action

Given the wide range of pharmacological activities associated with benzoquinazolines , it’s likely that the compound could have multiple effects at the molecular and cellular levels.

properties

IUPAC Name

3-benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-3-14-28-25(31)21-12-13-23-24(16-21)29-27(34-18-20-10-7-11-22(15-20)33-2)30(26(23)32)17-19-8-5-4-6-9-19/h4-13,15-16H,3,14,17-18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYFPTMUGUMSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-2-((3-methoxybenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

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